molecular formula C13H12ClN3O2S B13351908 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 325724-88-7

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B13351908
CAS No.: 325724-88-7
M. Wt: 309.77 g/mol
InChI Key: RPDKQBBXBJDCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a methoxyphenyl group at the N-position, a methylsulfanyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine-4-carboxylic acid and 3-methoxyaniline.

    Formation of Intermediate: The 5-chloropyrimidine-4-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with 3-methoxyaniline to form the intermediate 5-chloro-N-(3-methoxyphenyl)pyrimidine-4-carboxamide.

    Methylation: The intermediate is further methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methylsulfanyl group at the 2nd position, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

325724-88-7

Molecular Formula

C13H12ClN3O2S

Molecular Weight

309.77 g/mol

IUPAC Name

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-4-8(6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18)

InChI Key

RPDKQBBXBJDCCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.